

Comprehensive Technical Guide: Dimethyl(thiophen-3-yl)carbinol

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Compound of Interest

Compound Name: 2-(Thiophen-3-yl)propan-2-ol

CAS No.: 113546-05-7

Cat. No.: B048682

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Executive Summary

Dimethyl(thiophen-3-yl)carbinol (IUPAC: **2-(Thiophen-3-yl)propan-2-ol**) is a tertiary alcohol where the hydroxyl-bearing carbon is substituted with two methyl groups and a thiophene ring at the 3-position. It acts as a versatile intermediate for introducing the thiophene moiety—a classic bioisostere for the phenyl group—into drug candidates to modulate lipophilicity and metabolic stability. Additionally, it is the direct precursor to 3-isopropenylthiophene, a monomer used in the synthesis of conductive polymers.

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Framework

The molecule consists of a thiophene heterocycle attached at the C3 position to a 2-hydroxypropan-2-yl group. The steric bulk of the gem-dimethyl group protects the hydroxyl functionality, influencing its reactivity in substitution and dehydration reactions.

Property	Data
IUPAC Name	2-(Thiophen-3-yl)propan-2-ol
Common Names	Dimethyl(3-thienyl)carbinol; 3-(1-Hydroxy-1-methylethyl)thiophene
CAS Number	1476-09-1 (Tentative/Related Isomer Check); Commonly cited as intermediate
Molecular Formula	C H OS
Molecular Weight	142.22 g/mol
SMILES	<chem>CC(C)(O)c1ccsc1</chem>
Physical State	Viscous colorless to pale yellow oil or low-melting solid
Solubility	Soluble in organic solvents (DCM, THF, EtO); sparingly soluble in water

Electronic & Steric Properties

- **Aromaticity:** The thiophene ring is electron-rich (6 π -electrons), making it susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions.
- **Bioisosterism:** The thiophene ring is sterically similar to benzene but electronically distinct (S-atom lone pairs, higher electron density). Replacing a phenyl group with a 3-thienyl group often improves metabolic stability and lipid solubility (LogP).
- **Reactivity:** The tertiary alcohol is prone to acid-catalyzed dehydration to form the alkenyl thiophene.

Synthetic Pathways[6]

The synthesis of dimethyl(thiophen-3-yl)carbinol is robust, typically relying on Grignard chemistry. Two primary routes are established:

Method A: Nucleophilic Addition to 3-Acetylthiophene

This is the most direct method, avoiding the need for cryogenic halogen-lithium exchange.

- Reagents: 3-Acetylthiophene, Methylmagnesium bromide (MeMgBr).[1][2]
- Solvent: Anhydrous Diethyl Ether (EtO) or Tetrahydrofuran (THF).
- Conditions: 0°C to Room Temperature, inert atmosphere (N₂ or Ar).

Protocol:

- Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.[3]
- Reagent Loading: Add MeMgBr (3.0 M in EtO, 1.2 equiv) to the flask. Cool to 0°C.
- Addition: Dissolve 3-acetylthiophene (1.0 equiv) in anhydrous EtO. Add dropwise to the Grignard solution over 30 minutes.
- Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ketone).
- Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.
- Workup: Extract with Et

O (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

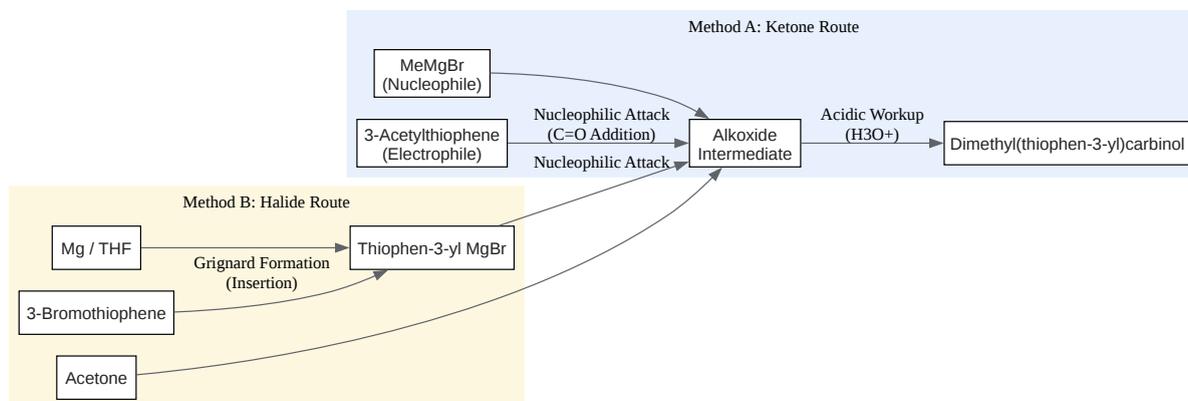
- Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Grignard Reaction with Acetone

This route starts from the halide, useful if the acetyl derivative is unavailable.

- Reagents: 3-Bromothiophene, Magnesium turnings, Acetone.
- Key Step: Formation of Thiophen-3-ylmagnesium bromide. Note: 3-Bromothiophene is less reactive than alkyl halides; initiation may require I or 1,2-dibromoethane entrainment.

Reaction Mechanism Visualization



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Caption: Dual synthetic pathways for dimethyl(thiophen-3-yl)carbinol via Grignard addition.

Characterization & Spectroscopic Data

Accurate identification relies on NMR and IR spectroscopy. The following data is representative of the purified compound.

Nuclear Magnetic Resonance (NMR)

Nucleus	Shift (, ppm)	Multiplicity	Integration	Assignment
H NMR (CDCl ₃)	7.28 - 7.32	dd	1H	C2-H (Thiophene)
	7.08 - 7.12	dd	1H	C5-H (Thiophene)
	7.00 - 7.05	dd	1H	C4-H (Thiophene)
	1.80 - 2.20	s (broad)	1H	-OH (Concentration dependent)
	1.58 - 1.62	s	6H	-C(CH ₃) ₂ -
C NMR (CDCl ₃)	150.5	qC	C3 (Ipso)	
	126.2	CH	C4/C5	
	125.8	CH	C4/C5	
	119.5	CH	C2	
	71.2	qC	C-OH (Tertiary)	
	30.5	CH	-C(CH ₃) ₂ -	

Infrared Spectroscopy (IR)

- O-H Stretch: Broad band at 3350–3450 cm

(Intermolecular H-bonding).

- C-H Stretch (Aromatic): Weak bands at 3050–3100 cm

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- C-H Stretch (Aliphatic): Strong bands at 2970–2990 cm

(Methyl groups).

- Thiophene Ring Breathing: Characteristic bands at ~1400 cm

and ~700–850 cm

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Applications in Research & Development

Pharmaceutical Bioisosterism

In medicinal chemistry, the 3-thienyl moiety is a bioisostere of the phenyl group. The dimethyl(thiophen-3-yl)carbinol fragment mimics the dimethylbenzylcarbinol structure found in various pharmacophores.

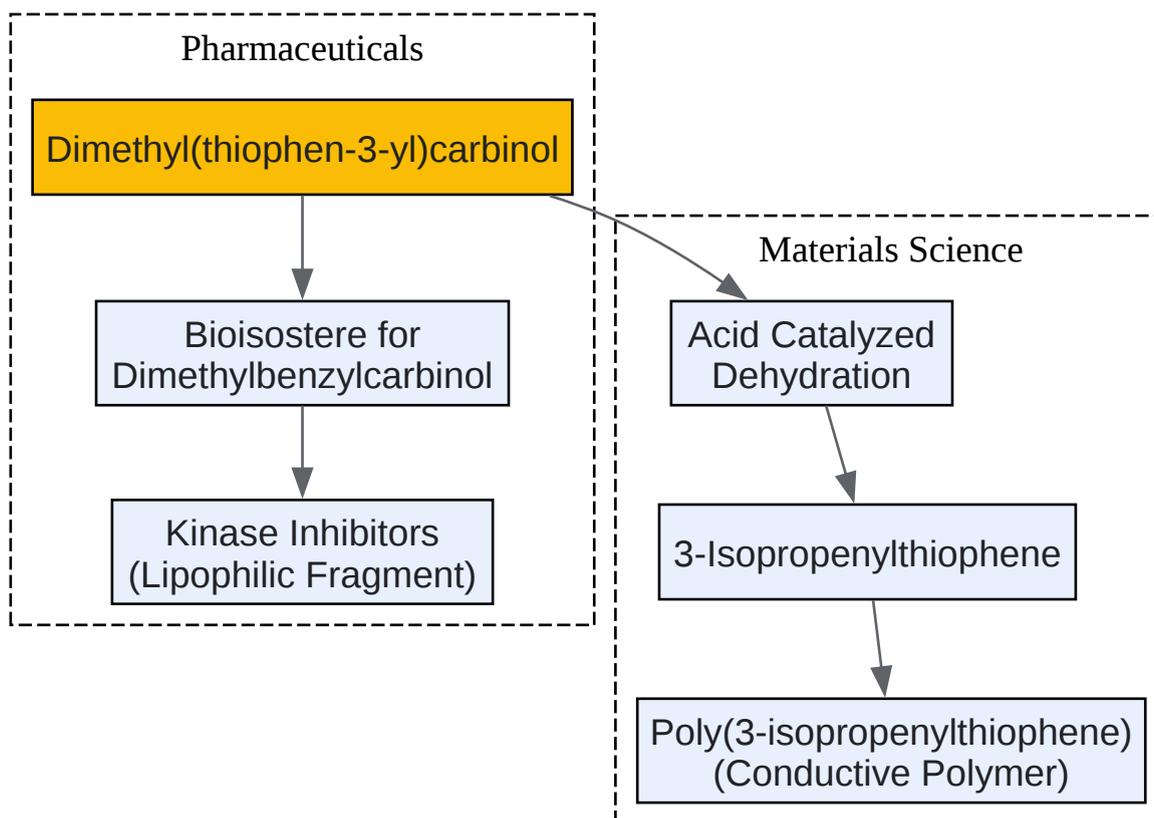
- **Metabolic Stability:** The thiophene ring is less prone to oxidative metabolism at the para-position compared to benzene (though S-oxidation is possible).
- **Lipophilicity:** Modulates LogP, potentially improving blood-brain barrier (BBB) penetration.
- **Fragment-Based Drug Design:** Used as a scaffold in the synthesis of inhibitors for kinases and GPCRs.

Materials Science: Polymer Precursor

This alcohol is the immediate precursor to 3-isopropenylthiophene via acid-catalyzed dehydration.

- **Dehydration Protocol:** Reflux in Benzene/Toluene with catalytic p-Toluenesulfonic acid (pTSA).

- Polymerization: 3-Isopropenylthiophene can be polymerized to form functionalized polythiophenes, used in organic electronics (OLEDs, OFETs) due to their conductive properties and solubility.



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Caption: Divergent applications in drug discovery and polymer chemistry.

Safety & Handling

- Hazards: As a tertiary alcohol and thiophene derivative, treat as Irritant (Skin/Eye/Respiratory). Flammable liquid/solid.[4]
- Storage: Store in a cool, dry place under inert atmosphere. Thiophene derivatives can darken upon prolonged exposure to light and air (oxidation).
- Incompatibility: Strong oxidizing agents, strong acids (causes dehydration/polymerization).

References

- Synthesis via Grignard (3-Acetylthiophene)
 - Patent: "Sulfonyl urea derivatives and their use in the control of interleukin-1 activity." (WO1998032733A1). Describes the preparation of 3-(1-Hydroxy-1-methylethyl)thiophene from 3-acetylthiophene and methylmagnesium bromide.
- Grignard Reaction Methodology
 - Source: "Grignard Reaction: Synthesis of Alcohols." Organic Syntheses / LibreTexts. General protocol for addition of Grignard reagents to ketones.
- Thiophene Bioisosterism
 - Review: "Thiophene-Based Pharmaceuticals." Journal of Medicinal Chemistry. Discusses the utility of replacing phenyl rings with thiophene in drug design.
- Polymer Precursor Applications
 - Article: "Synthesis and Characterization of 3-Substituted Thiophenes." ResearchGate.

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Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. [WO2000023444A1 - 5,7-disubstituted-4-aminopyrido\[2,3-d\]pyrimidine compounds - Google Patents](https://patents.google.com/patent/WO2000023444A1) [patents.google.com]
- 3. [Indole-3-carbinol | CAS 700-06-1 | SCBT - Santa Cruz Biotechnology](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- 4. [3-\(Thiophen-2-yl\)propanal | C7H8OS | CID 12330407 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/3-(Thiophen-2-yl)propanal) [pubchem.ncbi.nlm.nih.gov]

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